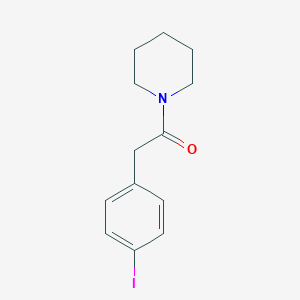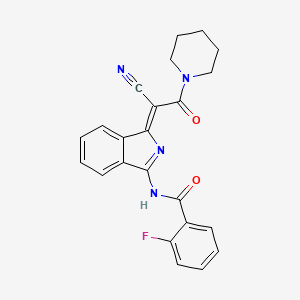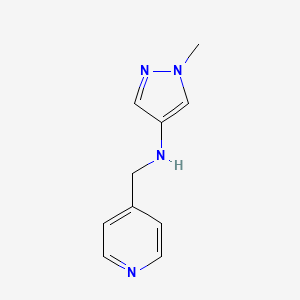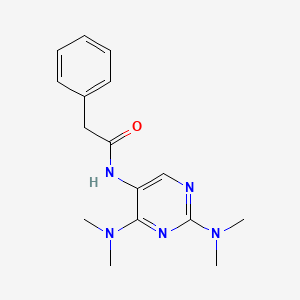
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, also known as IPPE, is a chemical compound with potential applications in scientific research. This compound is a ketone derivative that is commonly used in the synthesis of other chemical compounds. IPPe has been found to exhibit interesting biological properties, which make it a promising candidate for further research. In
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Piperidine's reactivity in nucleophilic aromatic substitution reactions is well-documented. For instance, the reaction of piperidine with nitro-aromatic compounds has been studied to understand the mechanism of substitution reactions that replace the nitro group with a piperidine moiety. This type of reaction is critical for synthesizing various aromatic amines, where piperidine derivatives can serve as intermediates for further chemical transformations (Pietra & Vitali, 1972).
Pharmacophoric Groups in Antipsychotic Agents
Piperidine derivatives are highlighted in the development of ligands for D2-like receptors, indicating their importance in pharmacophore models for antipsychotic agents. The structure-activity relationship (SAR) studies of these compounds have shown that arylalkyl substituents can significantly enhance the potency and selectivity of agents targeting D2-like receptors, suggesting the utility of such derivatives in designing new therapeutic agents (Sikazwe et al., 2009).
Chemical Chaperones and Proteostasis
Research on low molecular weight chemical chaperones like 4-phenylbutyric acid, which shares structural motifs with piperidine derivatives, explores their ability to mitigate protein misfolding and alleviate endoplasmic reticulum stress. This line of investigation is crucial for understanding how modifications in chemical structures, such as introducing a piperidine moiety, could influence biological activities related to protein folding and cellular stress responses (Kolb et al., 2015).
Drug Discovery and Molecular Design
The inclusion of piperidine rings in drug molecules is frequently due to their impact on pharmacokinetic and pharmacodynamic properties. Piperidine analogues are integral to the design of molecules with potential therapeutic applications, as they can significantly affect the molecule's binding affinity, selectivity, and overall biological activity. This aspect is particularly relevant in the context of central nervous system (CNS) drugs and antipsychotics, where piperidine motifs are often employed to modulate drug-receptor interactions (Griggs et al., 2018).
Propriétés
IUPAC Name |
2-(4-iodophenyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHMCPJBJRPHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)
![4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634871.png)



![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)
![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)

